molecular formula C10H8ClN3O B14129963 2-Chloro-N-(quinoxalin-6-yl)acetamide

2-Chloro-N-(quinoxalin-6-yl)acetamide

Cat. No.: B14129963
M. Wt: 221.64 g/mol
InChI Key: CRGZWDINRIOZMT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(quinoxalin-6-yl)acetamide typically involves the reaction of quinoxaline derivatives with chloroacetyl chloride. One common method includes the following steps:

    Starting Materials: Quinoxaline and chloroacetyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Procedure: The quinoxaline derivative is dissolved in dichloromethane, and chloroacetyl chloride is added dropwise with stirring. Triethylamine is then added to neutralize the hydrochloric acid formed during the reaction.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(quinoxalin-6-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Cyclization Conditions: Catalysts such as palladium or copper salts

Major Products

    Substituted Quinoxalines: Formed by nucleophilic substitution.

    Quinoxaline N-oxides: Formed by oxidation.

    Dihydroquinoxalines: Formed by reduction.

    Fused Heterocycles: Formed by cyclization reactions

Mechanism of Action

The mechanism of action of 2-Chloro-N-(quinoxalin-6-yl)acetamide involves its interaction with specific molecular targets. The compound can:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(quinoxalin-6-yl)acetamide is unique due to its specific quinoxaline structure, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C10H8ClN3O

Molecular Weight

221.64 g/mol

IUPAC Name

2-chloro-N-quinoxalin-6-ylacetamide

InChI

InChI=1S/C10H8ClN3O/c11-6-10(15)14-7-1-2-8-9(5-7)13-4-3-12-8/h1-5H,6H2,(H,14,15)

InChI Key

CRGZWDINRIOZMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C=C1NC(=O)CCl

Origin of Product

United States

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